molecular formula C9H9BrN2O2S B2739536 Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate CAS No. 88399-80-8

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate

Cat. No.: B2739536
CAS No.: 88399-80-8
M. Wt: 289.15
InChI Key: HRHLZMXUTKCAEU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with amino, bromomethyl, and cyano groups, along with an ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring formation, followed by functional group modifications. Key steps include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the bromomethyl group: This is often done via bromination reactions using reagents like N-bromosuccinimide (NBS).

    Amination: The amino group can be introduced through nucleophilic substitution reactions.

    Esterification: The carboxylate group is esterified using ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to modify the cyano group.

    Coupling Reactions: The amino group can be involved in coupling reactions to form amides or other nitrogen-containing compounds.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): for bromination.

    Sodium hydride (NaH): or other strong bases for deprotonation steps.

    Palladium catalysts: for coupling reactions.

Major Products

The major products formed from these reactions include various substituted thiophenes, amides, and ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and bromomethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-3-(chloromethyl)-4-cyanothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-amino-3-(methyl)-4-cyanothiophene-2-carboxylate: Lacks the halogen substitution.

    Ethyl 5-amino-3-(bromomethyl)-4-methylthiophene-2-carboxylate: Contains a methyl group instead of a cyano group.

Uniqueness

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c1-2-14-9(13)7-5(3-10)6(4-11)8(12)15-7/h2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHLZMXUTKCAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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